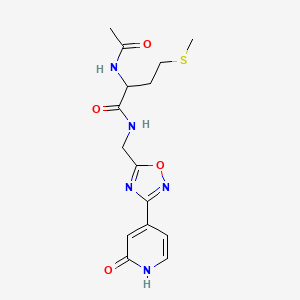![molecular formula C29H29N5O3S B2727762 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 394214-66-5](/img/structure/B2727762.png)
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several different functional groups, including a quinoline, a triazole, and an acetamide group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline and triazole rings, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and triazole rings would likely make this compound aromatic, giving it stability and potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the quinoline and triazole rings might participate in electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Research has shown significant interest in the synthesis of novel compounds with potential antioxidant properties. For instance, Hassan et al. (2017) synthesized a series of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine from 4-hydroxy-1-methyl-3-[1-(2-phenylhydrazinylidene)ethyl]quinolin-2(1H)-one, which were evaluated for their antioxidant activities. Compounds within this series exhibited higher antioxidant activities than the standard antioxidant, highlighting the potential of structurally similar compounds for antioxidant applications (Hassan, S. M. Abdel‐kariem, & T. Ali, 2017).
Anticancer Activity
Another critical area of application is in anticancer drug research. Holla et al. (2002) described the synthesis of bis-phenoxyacetic acids from 1,4-quinols and their conversion to bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl-methyleneoxy]phenylenes, which showed promising anticancer properties against a panel of 60 cell lines derived from various cancer types. This indicates the potential of compounds with similar structures in the development of anticancer agents (Holla, Poojary, Rao, & Shivananda, 2002).
Antimicrobial and Antifungal Activities
The search for novel antimicrobial and antifungal agents is a continuously evolving field due to the increasing resistance to existing antibiotics. Ghosh et al. (2015) conducted a study on the synthesis, characterization, and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety. The study revealed potent activity against various microbes, with certain compounds exhibiting significant antimicrobial activity, suggesting the usefulness of structurally related compounds in antimicrobial drug development (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-21-9-7-12-23(17-21)34-26(18-30-27(35)19-37-24-13-3-2-4-14-24)31-32-29(34)38-20-28(36)33-16-8-11-22-10-5-6-15-25(22)33/h2-7,9-10,12-15,17H,8,11,16,18-20H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKYBUHHTYBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
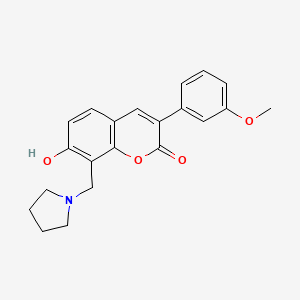
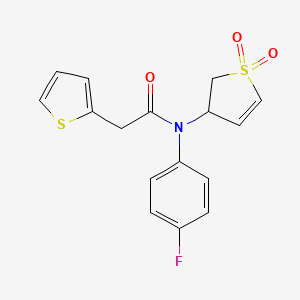
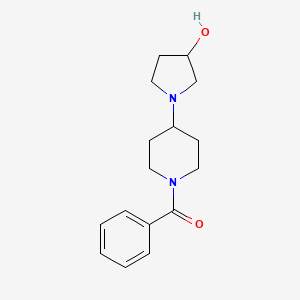
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
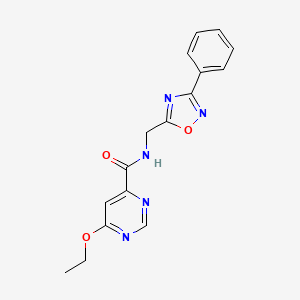
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)
![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)


